molecular formula C17H24N2O3S B2555469 N1-(2,6-dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide CAS No. 2034487-15-3

N1-(2,6-dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Cat. No. B2555469
M. Wt: 336.45
InChI Key: KRMVGFZGXPFVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,6-dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Copper-Catalyzed Coupling Reactions : N1-(2,6-Dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide has shown effectiveness as a ligand in copper-catalyzed coupling reactions of aryl halides with alkynes. Its utilization leads to the formation of diverse internal alkynes under specific conditions, demonstrating its potential in organic synthesis (Chen et al., 2023).

Synthetic Methodology Development

  • Synthesis of Di- and Mono-Oxalamides : A novel synthetic approach using this compound facilitates the creation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. The method is high-yielding and operationally simple, making it valuable for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Photopolymerization

  • Photoiniferter in Nitroxide-Mediated Photopolymerization (NMP2) : In the field of photopolymerization, a related alkoxyamine compound was proposed as a photoiniferter, decomposing under UV irradiation to generate radicals. This showcases the potential of derivatives of N1-(2,6-Dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide in the development of new photopolymerization processes (Guillaneuf et al., 2010).

Hydroxylation of Aryl Halides

  • Catalytic System for Hydroxylation : This compound, in combination with copper catalysts, has been employed in the hydroxylation of aryl halides, yielding phenols and hydroxylated heteroarenes. This suggests its utility in catalysis, particularly in reactions that require the hydroxylation of complex molecules (Xia et al., 2016).

properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-12-5-4-6-13(2)14(12)19-16(21)15(20)18-11-17(22-3)7-9-23-10-8-17/h4-6H,7-11H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMVGFZGXPFVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,6-dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

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